molecular formula C10H11N3 B1617821 2-Quinoxalin-2-ylethylamine CAS No. 500727-73-1

2-Quinoxalin-2-ylethylamine

Cat. No. B1617821
CAS RN: 500727-73-1
M. Wt: 173.21 g/mol
InChI Key: FNVGCOMSVYRUEQ-UHFFFAOYSA-N
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Description

2-Quinoxalin-2-ylethylamine is a derivative of quinoxaline . Quinoxaline, also known as benzopyrazine, is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It has a wide range of applications in the fields of dyes, pharmaceuticals, and antibiotics .


Synthesis Analysis

Quinoxaline can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .


Molecular Structure Analysis

Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoxaline is C8H6N2 .


Chemical Reactions Analysis

Quinoxaline has been a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .

Future Directions

The future development of quinoxalin-2(1H)-ones includes the construction of C-B/Si/P/RF/X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .

properties

IUPAC Name

2-quinoxalin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVGCOMSVYRUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329790
Record name 2-quinoxalin-2-ylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinoxalin-2-ylethylamine

CAS RN

500727-73-1
Record name 2-quinoxalin-2-ylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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